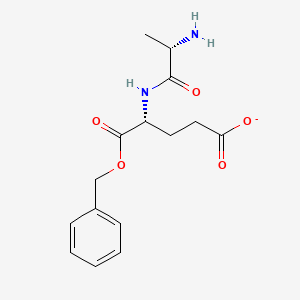
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate is a complex organic compound with a molecular mass of 307.3223 daltons It is a derivative of benzyl and norvaline, incorporating both alanyl and oxido-oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate typically involves the coupling of benzyl and norvaline derivatives under specific reaction conditions. The process may include steps such as:
Protection and Deprotection: Protecting groups are used to shield reactive sites during intermediate steps.
Coupling Reactions: Using reagents like carbodiimides to facilitate the formation of peptide bonds.
Oxidation: Introducing oxido groups through controlled oxidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring and verification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can convert oxido groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Benzyl alcohol derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Benzyl 5-oxo-2-pyrrolidinecarboxylate: Shares structural similarities but differs in functional groups.
L-alanyl derivatives: Similar peptide-based compounds with varying side chains.
Properties
CAS No. |
78665-22-2 |
|---|---|
Molecular Formula |
C15H19N2O5- |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-aminopropanoyl]amino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H20N2O5/c1-10(16)14(20)17-12(7-8-13(18)19)15(21)22-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,16H2,1H3,(H,17,20)(H,18,19)/p-1/t10-,12+/m0/s1 |
InChI Key |
XVEFHBGWCJHEFF-CMPLNLGQSA-M |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















